(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
“(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic compound that contains several functional groups and structural features. It includes a benzimidazole group, a pyrrolidinone group, and a cinnamyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the benzimidazole group, possibly through a reaction involving o-phenylenediamine . The pyrrolidinone group could be formed through a cyclization reaction, and the cinnamyl group could be added through a coupling reaction .
Molecular Structure Analysis
The benzimidazole group is a bicyclic heterocycle consisting of fused benzene and imidazole rings . The pyrrolidinone group is a five-membered ring containing nitrogen and a carbonyl group . The cinnamyl group is a styrene derivative, consisting of a phenyl group attached to a propene .
Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinones can undergo reactions at the carbonyl group, such as reductions or nucleophilic additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally stable and have high melting points . Pyrrolidinones are polar due to the carbonyl group .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Syntheses of Heterocycles : Research on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines explores the preparation of related structures from basic aldehydes and amines, demonstrating versatile chemical reactivity and potential for further functionalization (Katritzky et al., 2000). This synthesis pathway could be relevant for the compound , highlighting its potential for diverse chemical applications.
Coordination Polymers and Fluorescent Properties : The design of cadmium(II) coordination polymers using imidazolyl and dicarboxylate ligands shows the structural versatility and functional potential of imidazolyl derivatives, including applications in materials science and luminescence (Xiaoju Li et al., 2012). Similar structural motifs in "(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" could imply potential in materials science.
Antiviral and Antimicrobial Research : The development of imidazo[1,2-a]pyridines as inhibitors of human rhinovirus highlights the biological activity of compounds with similar structures, suggesting possible antiviral applications (C. Hamdouchi et al., 1999). This indicates that the compound could have pharmacological relevance.
Catalysis and Synthetic Applications : Studies on the synthesis of imidazo[1,2-a]pyridines from benzyl halides and isocyanides propose efficient methods for creating complex heterocyclic structures, demonstrating the compound's potential utility in organic synthesis and catalysis (M. Adib et al., 2011).
Spectroscopic and Structural Characterization : The comprehensive characterization of benzimidazole derivatives using spectroscopic and quantum chemical calculations provides insights into the structural and electronic properties of similar compounds, facilitating their application in chemical research and material sciences (N. Özdemir et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of the imidazole ring in this compound suggests it may have similar interactions.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
The presence of the imidazole ring in this compound suggests it may have similar pharmacokinetic properties to other imidazole derivatives .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMCYOFFIKLTE-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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